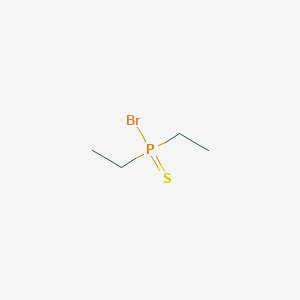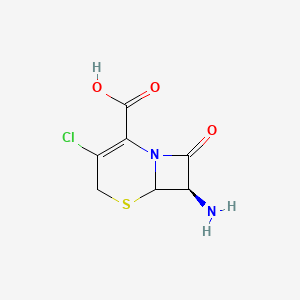
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol is an organic compound with the molecular formula C15H13F3O2. It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxyethylphenol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol typically involves the trifluoromethylation of phenolic compounds. One common method includes the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere at elevated temperatures, around 125°C, for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
作用機序
The mechanism of action of 2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or anticancer activity .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the hydroxyethylphenol moiety.
Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group attached to a phenyl ring, similar to the target compound.
Uniqueness
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol is unique due to the combination of its trifluoromethyl group and hydroxyethylphenol moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C15H13F3O2 |
|---|---|
分子量 |
282.26 g/mol |
IUPAC名 |
2-[1-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]phenol |
InChI |
InChI=1S/C15H13F3O2/c1-14(20,12-4-2-3-5-13(12)19)10-6-8-11(9-7-10)15(16,17)18/h2-9,19-20H,1H3 |
InChIキー |
XDDNESZWNVAYEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)

![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)
![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)





